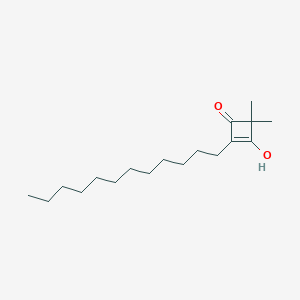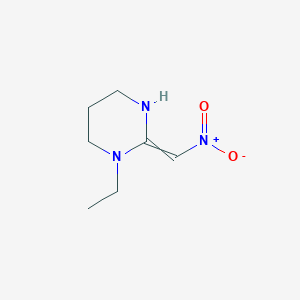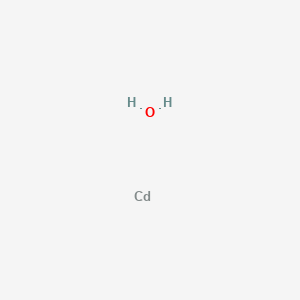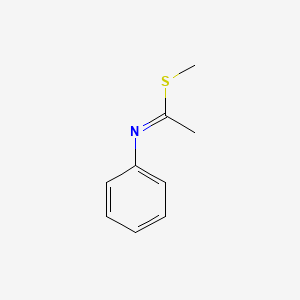
2-Dodecyl-3-hydroxy-4,4-dimethylcyclobut-2-EN-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Dodecyl-3-hydroxy-4,4-dimethylcyclobut-2-EN-1-one is an organic compound with the molecular formula C18H32O2. It is a cyclobutenone derivative characterized by a dodecyl chain and a hydroxyl group attached to the cyclobutene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dodecyl-3-hydroxy-4,4-dimethylcyclobut-2-EN-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of dodecylmagnesium bromide with 3-hydroxy-4,4-dimethylcyclobut-2-en-1-one in the presence of a suitable catalyst. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve maximum efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-Dodecyl-3-hydroxy-4,4-dimethylcyclobut-2-EN-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The dodecyl chain can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 2-dodecyl-3-oxo-4,4-dimethylcyclobut-2-EN-1-one.
Reduction: Formation of 2-dodecyl-3-hydroxy-4,4-dimethylcyclobutan-1-one.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
2-Dodecyl-3-hydroxy-4,4-dimethylcyclobut-2-EN-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Dodecyl-3-hydroxy-4,4-dimethylcyclobut-2-EN-1-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the dodecyl chain can interact with hydrophobic regions of proteins and membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Dodecyl-3-hydroxy-1,4-naphthoquinone: Another compound with a dodecyl chain and hydroxyl group but with a naphthoquinone core.
2-Dodecyl-3-hydroxy-4,4-dimethylcyclobutan-1-one: A reduced form of the target compound.
Uniqueness
2-Dodecyl-3-hydroxy-4,4-dimethylcyclobut-2-EN-1-one is unique due to its cyclobutene ring structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
61111-19-1 |
|---|---|
Formule moléculaire |
C18H32O2 |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
2-dodecyl-3-hydroxy-4,4-dimethylcyclobut-2-en-1-one |
InChI |
InChI=1S/C18H32O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16(19)18(2,3)17(15)20/h19H,4-14H2,1-3H3 |
Clé InChI |
WZQIOCBQQHSPLA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1=C(C(C1=O)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(E)-1-[4-(2-Methylbutyl)phenyl]-2-[4-(pentyloxy)phenyl]diazene](/img/structure/B14602934.png)








![4-[(Decanoylamino)methyl]cyclohexane-1-carboxylic acid](/img/structure/B14602986.png)

